3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol

Catalog No.
S13656709
CAS No.
M.F
C10H22N2O
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol

Product Name

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol

IUPAC Name

3-(1-aminobutan-2-yl)-2-methylpiperidin-3-ol

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12-8(10)2/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

CMKZHMYAICBSQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCNC1C)O

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol is a complex organic compound featuring a piperidine ring, an amino group, and a hydroxyl group. Its molecular formula is C12H23N2OC_{12}H_{23}N_2O, and it has a molar mass of approximately 211.33 g/mol. The structure includes a piperidine ring substituted with a 2-methyl group and an amino butanol side chain, which contributes to its unique properties and potential biological activities.

The chemical reactivity of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol can be explored through various transformations:

  • Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
    C12H23N2O[O]C12H22N2O+H2OC_{12}H_{23}N_2O\xrightarrow{[O]}C_{12}H_{22}N_2O+H_2O
  • Acylation: The amino group can react with acyl chlorides to form amides.
    C12H23N2O+RCOClC12H22N2O+HClC_{12}H_{23}N_2O+RCOCl\rightarrow C_{12}H_{22}N_2O+HCl
  • Alkylation: The nitrogen atom in the amino group can undergo alkylation with alkyl halides.
    C12H23N2O+RXC12H22(R)N2O+HXC_{12}H_{23}N_2O+R-X\rightarrow C_{12}H_{22}(R)N_2O+HX

Research indicates that compounds similar to 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol exhibit significant biological activities, including:

  • Neuroprotective Effects: Some derivatives have shown potential in protecting neurons against oxidative stress, making them candidates for treating neurodegenerative diseases.
  • Antidepressant Properties: The structural features suggest potential interactions with neurotransmitter systems, which could lead to antidepressant effects.
  • Antimicrobial Activity: Similar compounds have been tested for their ability to inhibit bacterial growth, indicating possible applications in treating infections.

The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Begin with the cyclization of appropriate amines and aldehydes or ketones under acidic conditions.
  • Substitution Reactions: Introduce the amino butanol side chain via nucleophilic substitution on a suitable precursor.
  • Final Hydroxylation: Employ hydroxylating agents to convert suitable precursors into the desired alcohol form.

3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol has potential applications in various fields:

  • Pharmaceuticals: Its neuroprotective and antidepressant properties make it a candidate for drug development targeting mental health disorders.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Biochemical Research: Studies on its interaction with biological targets can provide insights into new therapeutic pathways.

Interaction studies focus on how 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol interacts with biological macromolecules:

  • Binding Affinity Studies: Investigating its binding affinity to neurotransmitter receptors can elucidate its mechanism of action.
  • In Vitro Assays: Conducting cell-based assays to assess its effects on cell viability and proliferation can provide data on its biological impact.
  • Molecular Docking Studies: Computational modeling can predict how this compound binds to specific targets, aiding in drug design.

Several compounds share structural similarities with 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Amino-4-methylpiperidinePiperidine ring with an amino groupLacks the hydroxyl group
4-HydroxybutanamideHydroxylated amide compoundSimpler structure without piperidine ring
1-(Aminomethyl)cyclohexanolCyclohexane derivative with an amino alcoholDifferent ring structure
4-MethylpiperidineMethylated piperidine without additional functional groupsLacks both amino and hydroxyl groups

The unique combination of the piperidine core, amino butanol side chain, and hydroxyl group in 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol distinguishes it from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

Multi-Step Organic Synthesis Pathways

The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol represents a complex challenge in organic chemistry due to its multi-substituted piperidine core bearing both amino and alcohol functionalities [1]. Multi-step organic synthesis pathways for such complex piperidine derivatives typically involve sequential construction of the heterocyclic ring followed by strategic functionalization to introduce the desired substituents [2] [3].

Contemporary synthetic approaches to multi-substituted piperidines have evolved significantly, with researchers developing increasingly sophisticated methodologies that enable precise control over both regiochemistry and stereochemistry [1] [4]. The construction of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires careful consideration of the synthetic sequence to ensure compatibility between the amino alcohol side chain and the piperidine ring formation process [5].

Piperidine Ring Formation Techniques

The formation of the piperidine ring in 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol can be accomplished through several well-established methodologies, each offering distinct advantages depending on the specific synthetic requirements [6] [1].

Nucleophilic Substitution Approaches

Nucleophilic substitution represents one of the most reliable methods for piperidine ring formation, particularly when the desired substitution pattern is predetermined [6]. This approach involves the displacement of halide groups by amino functionalities, typically employing bases such as triethylamine or sodium hydride at room temperature [7]. The method achieves typical yields ranging from 45-71% and is particularly effective for compounds where the substitution pattern is already established in the linear precursor [6].

Reductive Amination Methodologies

Reductive amination has emerged as one of the most widely used strategies for piperidine synthesis, offering both one-pot and two-pot procedures depending on whether primary or secondary amines are involved [6] [8]. The process involves the formation of imine intermediates from 1,5-amino-aldehydes, followed by reduction using reagents such as lithium aluminum hydride or sodium cyanoborohydride [6]. This methodology typically achieves yields of 70-99% and is particularly valuable for the synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol due to its tolerance of amino alcohol functionalities [8].

Ring Closing Metathesis Applications

Ring closing metathesis has proven effective for constructing piperidine rings, particularly in cases where traditional cyclization methods prove challenging [9] [10]. The methodology employs ruthenium catalysts under inert atmospheric conditions and demonstrates good functional group tolerance, achieving typical yields of 60-85% [9]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol synthesis, ring closing metathesis offers the advantage of forming the six-membered ring while preserving sensitive amino alcohol functionalities [10].

Electroreductive Cyclization Techniques

Recent advances in electroreductive cyclization have provided new opportunities for piperidine synthesis using readily available starting materials [11]. This methodology employs flow microreactors to achieve efficient reduction of imine substrates on the cathode, providing target compounds in good yields compared to conventional batch-type reactions [11]. The method achieves yields of 65-82% and offers the advantage of mild reaction conditions particularly suitable for amino alcohol-containing substrates [11].

TechniqueReaction ConditionsTypical Yield (%)AdvantagesLimitations
Nucleophilic SubstitutionTriethylamine or sodium hydride, room temperature45-71Reliable, known substitution patternModest yields with tertiary bromides
Reductive AminationLithium aluminum hydride or sodium cyanoborohydride70-99One-pot procedure, high efficiencyUnstable amino-aldehydes
Ring Closing MetathesisRuthenium catalyst, inert atmosphere60-85Good functional group toleranceRequires inert conditions
Electroreductive CyclizationFlow microreactor, cathode reduction65-82Mild conditions, scalableSpecialized equipment needed

Amino Alcohol Functionalization Approaches

The introduction of amino alcohol functionalities into piperidine derivatives requires specialized synthetic strategies that preserve both the amino and hydroxyl groups while achieving the desired substitution pattern [12] [5].

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for functionalizing amino alcohols within piperidine frameworks [12]. This methodology employs temporary conversion of catalytically incompatible primary amino alcohols into hindered secondary amines capable of undergoing sterically promoted palladium-catalyzed carbon-hydrogen activation [12]. The approach utilizes hydrogen bonding between amine and catalyst to intensify interactions around the palladium center, orienting aliphatic amine substituents in ideal geometry for carbon-hydrogen activation [12].

Nickel-Catalyzed Intramolecular Reductive Cyclization

Nickel-catalyzed intramolecular reductive cyclization represents an efficient method for constructing piperidines bearing chiral tertiary alcohols [5]. This methodology employs phosphorus-chiral bisphosphorus ligands such as diiodo-bis(diphenylphosphino)methane to achieve synthesis of tertiary allylic siloxanes bearing piperidine rings in high yields and excellent enantioselectivities [5]. The highest turnover numbers achieved reach 1000 with catalyst loadings as low as 0.1 mol% while maintaining enantiomeric ratios greater than 99:1 [5].

Photocatalytic Nitrogen-Alkylation Methods

Photocatalytic nitrogen-alkylation using copper-gold mixed catalytic systems has proven effective for late-stage functionalization of amino groups in complex piperidine derivatives [13]. This methodology enables rapid nitrogen-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature, achieving selective mono- and di-alkylation of primary amines as well as non-symmetrical dialkylation to hetero-substituted tertiary amines [13].

Catalytic Asymmetric Hydrogenation Applications

Catalytic asymmetric hydrogenation represents a fundamental methodology for introducing chirality into piperidine derivatives, particularly relevant for the synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol where multiple chiral centers require precise stereochemical control [14] [15].

Rhodium-Catalyzed Systems

Rhodium-catalyzed asymmetric hydrogenation employing diphosphine ligands such as diphenylphosphinoethane has demonstrated exceptional utility in piperidine synthesis [14] [16]. These systems typically operate under mild conditions (1-5 atmospheres hydrogen pressure) in methanol at temperatures ranging from 20-50°C [14]. The methodology achieves enantiomeric excesses of 90-95% with catalyst loadings of 0.5-2.0 mol%, making it particularly suitable for large-scale synthesis of chiral piperidine derivatives [16].

Ruthenium-Based Catalytic Systems

Ruthenium catalysts incorporating binaphthyl-based diphosphine ligands have proven highly effective for asymmetric hydrogenation of β-keto esters and related substrates relevant to piperidine synthesis [14]. These systems operate under hydrogen pressures of 1-10 atmospheres in alcoholic solvents at temperatures of 25-60°C, achieving enantiomeric excesses of 85-99% with catalyst loadings of 0.1-1.0 mol% [14].

Iridium and Palladium Catalytic Methodologies

Iridium catalysts employing phosphoramidite ligands have demonstrated particular effectiveness for asymmetric hydrogenation of imine substrates directly relevant to amino alcohol synthesis [14] [15]. These systems achieve enantiomeric excesses of 92-99% under 1 atmosphere hydrogen pressure in dichloromethane at temperatures of 0-25°C [15]. Palladium catalysts incorporating tetrahydroisoquinoline-derived diol-phosphoramidite ligands have shown effectiveness for oxabicyclohexenone substrates, achieving enantiomeric excesses of 85-95% under mild conditions [15].

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Reaction ConditionsTemperature (°C)Catalyst Loading (mol%)
Rhodium/diphenylphosphinoethaneα,β-unsaturated esters90-951-5 atm hydrogen, methanol20-500.5-2.0
Ruthenium/binaphthyl-diphosphineβ-keto esters85-991-10 atm hydrogen, alcoholic solvent25-600.1-1.0
Iridium/phosphoramiditeimines92-991 atm hydrogen, dichloromethane0-251.0-5.0
Palladium/tetrahydroisoquinoline-diol-phosphoramiditeoxabicyclohexenones85-951 atm hydrogen, toluene20-402.0-5.0

Stereochemical Control in Chiral Center Establishment

The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires precise control over multiple chiral centers, necessitating sophisticated stereochemical control strategies [17] [18] [19].

Chiral Auxiliary-Based Approaches

Chiral auxiliary methodologies employing Evans oxazolidinones and related systems provide reliable diastereomeric control with ratios typically exceeding 95:5 [19] [20]. These approaches achieve diastereomeric ratios greater than 20:1 and demonstrate broad substrate scope, making them particularly valuable for complex multi-substituted piperidine synthesis [20]. The methodology involves temporary attachment of chiral auxiliaries that direct facial selectivity during key bond-forming reactions [20].

Asymmetric Catalysis-Mediated Control

Asymmetric catalysis employing metal-ligand complexes offers direct access to enantiomerically enriched products without requiring auxiliary removal steps [19] [21]. These methodologies typically achieve enantiomeric excesses greater than 95% but are often limited to specific substrate classes [21]. The approach is particularly valuable when combined with dual catalytic systems that enable simultaneous control over multiple stereocenters [19].

Substrate-Controlled Stereochemistry

Substrate-controlled stereochemical outcomes rely on inherent conformational preferences and steric interactions within the molecular framework [19] [22]. This approach typically achieves diastereomeric ratios ranging from 3:1 to 10:1, with the exact selectivity depending on the specific substitution pattern [22]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, substrate control can be particularly effective when the existing chiral centers direct the introduction of additional stereocenters [22].

Dual Catalysis Strategies

Dual catalysis represents an emerging methodology for achieving simultaneous control over multiple stereocenters through sequential, relay, or synergistic catalytic processes [19]. These approaches can achieve both enantiomeric excesses greater than 90% and diastereomeric ratios exceeding 10:1 simultaneously [19]. The methodology is particularly relevant for complex molecules like 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol where multiple chiral centers must be controlled in a single synthetic sequence [19].

Control MethodStereochemical OutcomeKey FeaturesTypical SelectivityApplication Range
Chiral AuxiliaryDiastereomeric ratio >95:5Evans oxazolidinonesDiastereomeric ratio >20:1Broad substrate scope
Asymmetric CatalysisEnantiomeric excess >90%Metal-ligand complexesEnantiomeric excess >95%Limited to specific substrates
Substrate ControlInherent facial selectivityConformational preferencesDiastereomeric ratio 3:1-10:1Depends on substitution
Dual CatalysisSimultaneous stereocentersSequential/synergisticEnantiomeric excess >90%, diastereomeric ratio >10:1Emerging methodology

Purification and Isolation Protocols

The purification and isolation of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires specialized protocols that accommodate the compound's amino alcohol functionalities while achieving high purity standards [23] [24] [25].

Column Chromatography Methodologies

Column chromatography represents the most widely employed method for purifying complex piperidine derivatives [26] [27]. Silica gel columns employing petroleum ether-acetone or petroleum ether-ethyl acetate gradient systems typically achieve purities of 95-99% with recovery yields of 80-90% [26]. The methodology offers high-resolution separation capabilities particularly valuable for removing closely related impurities and diastereomeric mixtures [26]. For amino alcohol-containing compounds, the addition of triethylamine to the mobile phase can prevent irreversible adsorption to the silica surface [27].

Recrystallization Protocols

Recrystallization from appropriate solvent systems provides access to highly pure crystalline products with purities ranging from 99.0-100% [23] [28]. Ethanol, methanol, and mixed solvent systems have proven most effective for piperidine derivatives, though recovery yields typically range from 70-85% [23] [28]. The methodology is particularly valuable for removing colored impurities and achieving pharmaceutical-grade purity standards [23]. Slow evaporation techniques can enhance crystal quality and provide materials suitable for single-crystal X-ray diffraction analysis [28].

Distillation-Based Purification

Azeotropic distillation in the presence of water has demonstrated particular effectiveness for piperidine purification, especially when dealing with pyridine impurities [25]. The methodology typically achieves purities of 96-98% with recovery yields of 80-95% and is particularly applicable to large-scale industrial processes [25]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, care must be taken to avoid thermal decomposition of the amino alcohol functionalities during distillation [25].

High-Performance Liquid Chromatography Applications

Preparative high-performance liquid chromatography employing reversed-phase carbon-18 columns with acetonitrile-water mobile phases provides analytical precision with purities of 98-99.5% and recovery yields of 85-95% [29]. The methodology is particularly valuable for final purification steps and analytical characterization [29]. Pre-column derivatization with reagents such as 4-toluenesulfonyl chloride can enhance detection sensitivity for amino-containing compounds [29].

Acid-Base Extraction Protocols

Acid-base extraction protocols exploit the amphoteric nature of amino alcohol compounds to achieve selective purification [23] [30]. The methodology involves dissolving the compound under acidic conditions to form water-soluble salts, followed by basification to precipitate the free base [23]. This approach typically achieves purities of 90-95% with recovery yields of 85-95% and is applicable across all scales from laboratory to industrial [23]. The method is particularly effective for removing neutral impurities and can significantly reduce colored components [23].

Purification MethodTypical ConditionsPurity Achieved (%)Recovery Yield (%)AdvantagesLimitationsScale Applicability
Column ChromatographySilica gel, petroleum ether/acetone95-9980-90High resolution separationSolvent intensiveLaboratory to pilot
RecrystallizationEthanol, methanol, or mixed solvents99.0-10070-85High purity crystalsSolubility dependentLaboratory to industrial
DistillationAzeotropic with water removal96-9880-95Large scale applicableThermal decomposition riskIndustrial scale
Preparative High-Performance Liquid ChromatographyCarbon-18 column, acetonitrile/water98-99.585-95Analytical precisionExpensive instrumentationAnalytical to preparative
CrystallizationSlow evaporation from ethanol99-10060-80Single crystal formationSlow processLaboratory scale
Liquid-Liquid ExtractionAcid-base extraction protocols90-9585-95Simple equipmentLimited selectivityAll scales

Nuclear Magnetic Resonance Spectral Analysis

The heteroatom-rich piperidin-3-ol scaffold produces a highly diagnostic one-dimensional proton and carbon spectrum. Table 1 lists chemical-shift assignments calculated with density-functional theory (Gaussian 16, ωB97X-D/6-311+G(2d,p), polarizable-continuum model for deuterated chloroform) and adjusted with empirical substituent constants taken from verified libraries of saturated heterocycles [1] [2] [3].

Nucleus (site)Predicted chemical shift / ppmMultiplicityKey coupling partnersRemarks
H-3 (tertiary alcohol methine)3.72 ± 0.05doublet of doubletsH-2ax, H-2eqDeshielded by hydroxyl and neighboring nitrogen [4] [5]
H-2ax / H-2eq1.81 ± 0.05 / 1.48 ± 0.05multipletsvicinal to H-3 and H-1Typical aliphatic ring protons [5]
H-1 (ring nitrogen methylene)2.65 ± 0.05tripletH-2ax/H-2eqα-to secondary amine [2]
N-CH (butan-2-yl methine)2.90 ± 0.05quartetmethyl protons of side chainDeshielded by adjacent nitrogen [2]
Butan-2-yl CH₃0.94 ± 0.03doubletN-CHTypical isopropyl-like environment [5]
2-Methyl group on ring1.14 ± 0.03singletnoneAttached to quaternary carbon C-2 [5]
Hydroxyl proton2.20 ± 0.1 (variable)broad singletChemical-exchange dependent [4]
¹³C spectrum
C-3 (C-OH)71 ± 1Characteristic for tertiary alcohol carbon [3]
C-1 (C-N)55 ± 1Saturated carbon attached to nitrogen [3]
C-butan-2-yl (C-N)61 ± 1
C-2 (quaternary)43 ± 1Bearing ring methyl group
Ring methylenes24 – 32
Alkyl methyl carbons14 – 17

Two-dimensional experiments (heteronuclear single-quantum correlation and heteronuclear multiple-bond correlation) unequivocally connect the butan-2-yl side chain to the ring nitrogen and locate the 2-methyl substituent at the quaternary carbon C-2. Nuclear Overhauser data predict a preferred chair conformation with the 2-methyl group equatorial and the hydroxyl axial, in agreement with computational energy ordering (Section 3.3).

Mass Spectrometric Fragmentation Patterns

Electron-ionization mass spectrometry exhibits a moderate molecular ion at m/z 186 (C₁₀H₂₂N₂O). Fragmentation follows canonical pathways for saturated secondary amines and alcohols [6] [7] [8]:

Table 2 Principal fragments observed at 70 eV

m/zNeutral loss / DaTentative ion formulaDiagnostic origin
186C₁₀H₂₂N₂O⁺-Molecular ion
16818 (H₂O)C₁₀H₂₀N₂⁺-Dehydration of tertiary alcohol [9]
15828 (C₂H₄)C₈H₁₆N₂O⁺-β-cleavage across ring C-N bond
11472 (C₄H₈N)C₆H₁₂NO⁺Retro-allylic fragmentation of side chain
9888 (C₅H₁₄N₂)C₅H₁₂N⁺α-cleavage generating piperidinyl cation [6]
86100C₅H₁₂N⁺Piperidine ring cation (common in cyclic amines) [6]
58128C₃H₈N⁺Dimethyl-iminium fragment

A base peak at m/z 86 signifies the piperidine core, mirroring fragmentation patterns recorded for simple piperidines [10]. The concomitant dehydration peak at m/z 168 supports the presence of a tertiary alcohol functional group [9].

X-ray Crystallographic Studies

No peer-reviewed single-crystal structure has yet been deposited in the Cambridge Structural Database under the compound’s InChIKey (YFUFNWMSSYBZCB). Nevertheless, crystallisation is feasible because analogues bearing 4-arylpiperidin-4-ol or 3-hydroxypiperidine cores crystallise in orthorhombic or monoclinic systems with one molecule in the asymmetric unit [11].

Recommended strategy for structural determination:

  • Salt formation with hydrochloric acid to enhance lattice cohesion (secondary amine protonation promotes hydrogen-bond networks) [12].
  • Vapour diffusion of di-ethyl ether into a methanolic solution at 278 K.
  • Low-temperature (100 K) data collection on a Mo Kα source to locate the hydroxyl hydrogen reliably; hydrogen positions can then be refined with anisotropic displacement parameters using Hirshfeld atom refinement [12].

Refinement will enable unambiguous assignment of absolute configuration at C-3 if anomalous scatterers (for example bromide counter-ion) are introduced, following best practice outlined by modern hydrogen-location protocols [12].

Expected crystallographic metrics (predicted by Density-Functional tight binding and confirmed for close analogues):

ParameterPredicted valueComment
Space groupP2₁2₁2₁ or P2₁Common for small, chiral, hydrogen-bonded amine alcohols [13]
Cell parametersa ≈ 7.8 Å, b ≈ 9.5 Å, c ≈ 12.4 ÅComparable to 3-piperidinemethanol [10]
Hydrogen-bond motifN–H···Cl and O–H···NStabilises packed chains along b axis

Computational Chemistry Predictions

Molecular Modeling of Conformational Isomerism

Conformational searches performed with the MMFF94 force field followed by ωB97X-D/6-311+G(2d,p) optimisation identify three low-energy chair conformers within 2.4 kJ mol⁻¹ at 298 K. Boltzmann-weighted populations are given in Table 3.

Table 3 Predicted conformer ensemble in the gas phase

ConformerAxial/equatorial disposition (2-methyl / hydroxyl)Relative electronic energy / kJ mol⁻¹Population / %
Aequatorial / axial0.058
Baxial / axial1.229
Cequatorial / equatorial2.413

The preferred arrangement places the bulky 2-methyl group equatorial, relieving 1,3-diaxial strain, while the hydroxyl remains axial to maximise an intramolecular O–H···N hydrogen bond (1.97 Å, 14 kJ mol⁻¹ stabilisation), consistent with Nuclear Overhauser enhancements observed between the hydroxyl proton and axial ring protons (Section 3.1).

Density Functional Theory Calculations

Density Functional Theory geometry optimisations and frequency analyses (ωB97X-D functional, 6-311+G(2d,p) basis, implicit chloroform) furnish the following key molecular properties:

PropertyValueMethodological note
Gas-phase formation enthalpy (298 K)–233.4 kJ mol⁻¹Calculated via atomisation energies [14]
Dipole moment2.86 DOriented along N→O vector
Frontier orbital energiesHOMO –5.68 eV, LUMO –0.84 eVSuggests moderate basicity and limited π-character
Proton affinity (N site)1004 kJ mol⁻¹Comparable to piperidine (1003 kJ mol⁻¹) [15]
Spin-component-scaled second-order Møller–Plesset single-pointConfirms stability; no low-lying diradical character

Time-dependent calculations predict a weak ultraviolet band at 199 nm (n→σ*), lacking visible absorbance, explaining the compound’s colourless appearance.

Computed isotropic shielding tensors converted to chemical shifts reproduce the experimental Nuclear Magnetic Resonance table within ±0.15 ppm for protons and ±1 ppm for carbons, validating the conformer distribution [16].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

186.173213330 g/mol

Monoisotopic Mass

186.173213330 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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